3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone

Description

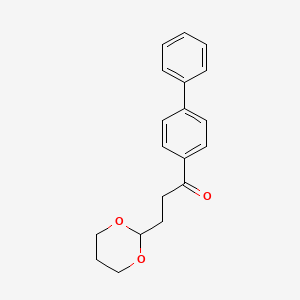

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-phenylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-18(11-12-19-21-13-4-14-22-19)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-3,5-10,19H,4,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXMKZZJQQOWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646040 | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-62-2 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to CAS Number 898756-62-2: Current Knowledge and Future Directions

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical entity registered under CAS number 898756-62-2, identified as 3-(1,3-DIOXAN-2-YL)-4'-PHENYLPROPIOPHENONE. A thorough investigation of publicly accessible scientific literature and chemical databases reveals a significant gap in the understanding of this compound's biological properties and potential therapeutic applications. While its chemical structure and basic physicochemical properties can be defined, there is a notable absence of published research detailing its pharmacological activity, mechanism of action, or any established experimental protocols. This guide, therefore, serves to consolidate the known chemical information and highlight the current void in biological data, positioning CAS 898756-62-2 as a molecule of unknown potential requiring foundational research to unlock its possible utility in drug discovery and development.

PART 1: Core Chemical Identity and Physicochemical Properties

The compound with CAS number 898756-62-2 is chemically known as this compound. Its identity is confirmed across multiple chemical supplier databases.

Structural Information

The molecular structure of this compound is characterized by a propiophenone backbone substituted with a phenyl group at the 4'-position and a 1,3-dioxane ring at the 3-position.

Molecular Formula: C₁₉H₂₀O₃[1]

Molecular Weight: 296.36 g/mol [1]

Physicochemical Data

The available data on the physical and chemical properties of this compound are primarily predicted values derived from computational models. Experimental validation of these properties is not currently available in the public domain.

| Property | Predicted Value | Source |

| Boiling Point | 453.2 ± 25.0 °C | [1][2] |

| Density | 1.108 ± 0.06 g/cm³ | [1][2] |

PART 2: Analysis of the 1,3-Dioxane Moiety in a Broader Context

While specific biological data for CAS 898756-62-2 is absent, the presence of the 1,3-dioxane scaffold in other molecules has been associated with biological activity. It is crucial to emphasize that this is a contextual analysis and does not imply any proven activity for the compound .

The 1,3-Dioxane Scaffold in Medicinal Chemistry

The 1,3-dioxane ring system is a recognized structural motif in medicinal chemistry. Its rigid, chair-like conformation can serve as a scaffold to orient pharmacophoric groups in a specific spatial arrangement, which can be critical for binding to biological targets.

Hypothetical Research Workflow

To elucidate the potential biological properties of this compound, a systematic, multi-stage research workflow would be necessary. The following represents a logical progression for initiating an investigation into this unknown compound.

Figure 1: A proposed multi-phase workflow for the initial investigation of a compound with unknown biological activity, such as CAS 898756-62-2.

PART 3: Conclusion and Future Outlook

This compound (CAS 898756-62-2) represents a chemical entity for which there is currently no available information regarding its biological effects. The purpose of this technical guide is to transparently state this lack of data and to propose a structured approach for its future investigation. For researchers and drug development professionals, this compound is a blank slate. Its value and potential will remain unknown until systematic screening and mechanistic studies are undertaken. The scientific community is encouraged to consider this compound for inclusion in broad screening campaigns to uncover any latent biological activities.

References

-

This compound CAS#: 898756-62-2. (n.d.). LookChem. Retrieved January 28, 2026, from [Link]

-

Pigment Red 5 | C30H31ClN4O7S | CID 82169 - PubChem - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the precise characterization of novel organic molecules is paramount. This guide provides an in-depth technical analysis of the spectral data for 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone, a compound of interest due to its complex structural features, including a biphenyl moiety and a dioxacyclic ring system. As a Senior Application Scientist, the following discourse is structured to not only present the spectral data but to also illuminate the underlying principles and experimental rationale, thereby offering a robust framework for the structural elucidation of similarly complex molecules.

While experimental spectra for this specific molecule are not publicly available, this guide will present a detailed, expert-predicted analysis based on the well-established spectral characteristics of its core components: the 4'-phenylpropiophenone backbone and the 1,3-dioxane ring. This predictive approach, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, serves as a powerful tool for researchers in the field.

Molecular Structure and Key Features

A foundational understanding of the molecule's architecture is crucial for interpreting its spectral data. This compound is characterized by a propiophenone core, where the phenyl group is substituted at the 4-position with another phenyl ring, forming a biphenyl system. The aliphatic chain of the propiophenone is substituted at the 3-position with a 1,3-dioxan-2-yl group.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of the biphenyl system, the aliphatic protons of the propiophenone chain, and the protons of the 1,3-dioxane ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 3-4 s

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Predicted ¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | d | 2H | Aromatic (H-2', H-6') |

| ~7.70 | d | 2H | Aromatic (H-3', H-5') |

| ~7.65 | d | 2H | Aromatic (H-2'', H-6'') |

| ~7.45 | t | 2H | Aromatic (H-3'', H-5'') |

| ~7.38 | t | 1H | Aromatic (H-4'') |

| ~4.60 | t | 1H | Methine (dioxane C2-H) |

| ~4.15 | m | 2H | Methylene (dioxane C4/C6-Heq) |

| ~3.80 | m | 2H | Methylene (dioxane C4/C6-Hax) |

| ~3.25 | t | 2H | Methylene (C2-H₂) |

| ~2.20 | m | 1H | Methine (C3-H) |

| ~1.90 | m | 2H | Methylene (dioxane C5-H₂) |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons (7.3-8.1 ppm): The protons on the biphenyl system are deshielded due to the anisotropic effect of the aromatic rings and the electron-withdrawing nature of the adjacent carbonyl group. The protons ortho to the carbonyl group (H-2', H-6') are expected to be the most deshielded.

-

Dioxane Protons (3.8-4.6 ppm): The protons on the 1,3-dioxane ring appear in the region typical for hydrogens attached to carbons adjacent to oxygen atoms. The acetal proton at the C2 position is the most deshielded due to being bonded to a carbon flanked by two oxygens. The axial and equatorial protons on C4 and C6 will exhibit different chemical shifts and coupling patterns due to their distinct magnetic environments.

-

Aliphatic Protons (2.2-3.3 ppm): The protons of the propiophenone chain are in a typical aliphatic region. The methylene group adjacent to the carbonyl (C2-H₂) is deshielded by the ketone's electron-withdrawing effect.

Figure 2: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for improving the signal-to-noise ratio.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Acquisition time: 1-2 s

-

Spectral width: 0 to 220 ppm

-

-

Processing: Apply a Fourier transform with an exponential multiplication factor to improve the signal-to-noise ratio, followed by phase and baseline correction.

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~199.0 | Carbonyl (C=O) |

| ~145.0 | Aromatic (C-4') |

| ~140.0 | Aromatic (C-1'') |

| ~135.5 | Aromatic (C-1') |

| ~129.0 | Aromatic (C-3''/C-5'') |

| ~128.5 | Aromatic (C-3'/C-5') |

| ~128.0 | Aromatic (C-2''/C-6'') |

| ~127.5 | Aromatic (C-2'/C-6') |

| ~127.0 | Aromatic (C-4'') |

| ~101.0 | Acetal (dioxane C2) |

| ~67.0 | Methylene (dioxane C4/C6) |

| ~40.0 | Methine (C3) |

| ~35.0 | Methylene (C2) |

| ~25.5 | Methylene (dioxane C5) |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (~199.0 ppm): The ketone carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.

-

Aromatic Carbons (127-145 ppm): The sp² hybridized carbons of the biphenyl system resonate in the typical aromatic region. Quaternary carbons (C-1', C-4', C-1'') will generally have lower intensities compared to protonated carbons.

-

Acetal Carbon (~101.0 ppm): The C2 carbon of the dioxane ring is deshielded due to being bonded to two oxygen atoms.

-

Dioxane and Aliphatic Carbons (25-67 ppm): The remaining sp³ hybridized carbons appear in the upfield region of the spectrum. The carbons adjacent to oxygen in the dioxane ring (C4/C6) are more deshielded than the purely aliphatic carbons.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background scan and ratio it against the sample scan to obtain the final absorbance or transmittance spectrum.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic |

| ~2950-2850 | Medium | C-H stretch | Aliphatic |

| ~1685 | Strong | C=O stretch | Ketone |

| ~1600, 1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1150-1050 | Strong | C-O stretch | Acetal (Dioxane) |

Interpretation of Key Absorptions:

-

C=O Stretch (~1685 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the ketone carbonyl group. Conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone.

-

Aromatic C-H and C=C Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while the peaks around 1600 and 1480 cm⁻¹ are due to carbon-carbon double bond stretching within the biphenyl system.

-

Aliphatic C-H Stretches: The bands just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the propiophenone chain and the dioxane ring.

-

C-O Stretches (~1150-1050 cm⁻¹): Strong absorptions in this region are characteristic of the C-O single bond stretching of the acetal functionality within the 1,3-dioxane ring.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the abundance of each ion to generate a mass spectrum.

Predicted Key Mass Spectral Peaks

| m/z | Proposed Fragment |

| 296 | [M]⁺ (Molecular Ion) |

| 209 | [M - C₄H₇O₂]⁺ |

| 181 | [C₆H₅C₆H₄CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 87 | [C₄H₇O₂]⁺ (Dioxanylmethyl cation) |

| 77 | [C₆H₅]⁺ |

Fragmentation Pathway Analysis:

The molecular ion peak ([M]⁺) is expected at an m/z of 296, corresponding to the molecular weight of the compound (C₁₉H₂₀O₃). Key fragmentation pathways would likely involve:

-

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of the stable benzoyl cation ([C₆H₅C₆H₄CO]⁺, m/z 181).

-

Cleavage of the C-C bond between the aliphatic chain and the dioxane ring, resulting in a fragment of m/z 209 and the dioxanylmethyl cation (m/z 87).

-

Further fragmentation of the biphenyl portion can lead to the phenyl cation ([C₆H₅]⁺, m/z 77).

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles of NMR, IR, and mass spectrometry, and drawing upon spectral data from analogous compounds, we have constructed a detailed and scientifically grounded analysis. The provided protocols and interpretations offer a valuable resource for researchers engaged in the synthesis, characterization, and application of novel organic compounds. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the proposed structural features. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical research.

References

-

NIST Chemistry WebBook. Propiophenone. [Link]

-

NIST Chemistry WebBook. 1,3-Dioxane. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

An In-depth Technical Guide to the FT-IR Spectroscopy of 1,3-Dioxane Containing Compounds

Introduction: The Structural Significance of the 1,3-Dioxane Moiety

The 1,3-dioxane ring system, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, is a cornerstone of modern organic chemistry and drug development. It serves not only as a robust protecting group for 1,3-diols and carbonyl compounds but is also a core structural feature in numerous natural products and pharmacologically active molecules.[1] Its stability under a wide range of basic, oxidative, and reductive conditions makes it an invaluable tool in multi-step synthesis.[1] The stereochemical and conformational properties of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation similar to cyclohexane, significantly influence the biological activity and physical properties of the molecules in which it resides.[1]

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of these compounds. By probing the vibrational modes of the molecule, FT-IR allows researchers to confirm the presence of the dioxane ring, assess its substitution patterns, and gain insights into its chemical environment. This guide offers a detailed exploration of the FT-IR spectrum of 1,3-dioxane derivatives, providing the foundational knowledge required for confident spectral interpretation and application.

The Core Signature: Vibrational Modes of the 1,3-Dioxane Ring

The FT-IR spectrum of a 1,3-dioxane-containing compound is dominated by the vibrational modes of the acetal functional group (C-O-C-O-C) and the surrounding alkyl framework. While the entire spectrum, particularly the complex "fingerprint" region (below 1500 cm⁻¹), is unique to each molecule, several key regions are consistently diagnostic for the 1,3-dioxane moiety.[2]

The Acetal Quadrangle: C-O Stretching Vibrations (1200 cm⁻¹ - 1000 cm⁻¹)

The most prominent and characteristic feature in the FT-IR spectrum of 1,3-dioxanes is a series of strong absorption bands associated with the stretching vibrations of the C-O-C-O-C system. Unlike a simple ether, which typically shows one strong C-O stretching band, the coupled vibrations within the cyclic acetal structure give rise to multiple, intense bands. Research on acetals and ketals has shown that the C-O-C ether band splits into several distinct branches in these systems.[3]

For 1,3-dioxane itself, strong absorptions are typically observed in the range of 1140 to 1070 cm⁻¹.[2] These bands arise from the symmetric and asymmetric stretching modes of the C-O bonds within the ring. The presence of a group of strong, often sharp, peaks in this region is a primary indicator for the presence of the 1,3-dioxane ring. In many acetals, these can be resolved into four or more distinct bands between 1200 and 1020 cm⁻¹.[3]

C-H Stretching and Bending Vibrations

Like most organic molecules, 1,3-dioxanes exhibit characteristic C-H stretching and bending vibrations.[2]

-

C-H Stretching (3000-2850 cm⁻¹): Strong to medium absorptions in this region correspond to the stretching vibrations of the C-H bonds on the saturated carbon atoms of the ring.[4] These peaks confirm the aliphatic nature of the heterocyclic ring.

-

CH₂ Bending/Scissoring (~1470-1440 cm⁻¹): The methylene groups (CH₂) in the ring give rise to characteristic scissoring vibrations in this region.

-

Other Deformations: A complex series of wagging, twisting, and rocking vibrations of the CH₂ groups, as well as C-C stretching modes, contribute to the unique pattern in the fingerprint region.[5]

The table below summarizes the key vibrational modes for the parent 1,3-dioxane ring.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretching | 2960 - 2850 | Strong | Confirms saturated C-H bonds.[4] |

| CH₂ Scissoring | ~1460 | Medium | Characteristic of methylene groups. |

| C-O-C-O-C Stretches | 1190 - 1030 | Very Strong, Multiple Bands | The most diagnostic feature. A series of intense, sharp peaks indicates the cyclic acetal structure.[2][3] |

| Ring Vibrations | 940 - 870 | Medium to Strong | Often includes C-C stretching and ring "breathing" modes.[2][5] |

The Influence of Substituents on the Spectrum

In practical applications, the 1,3-dioxane ring is rarely unsubstituted. Substituents at the C2, C4, C5, and C6 positions can significantly alter the FT-IR spectrum. Understanding these effects is critical for accurate structural elucidation.

-

Substitution at C2: This is the most common substitution pattern, arising from the protection of a carbonyl group.

-

Alkyl Substituents: Gem-dimethyl groups at C2 (from acetone) will introduce a characteristic doublet around 1380 cm⁻¹ and 1365 cm⁻¹ due to symmetric and asymmetric bending of the methyl C-H bonds.

-

Aryl Substituents: A phenyl group at C2 will introduce sharp peaks for aromatic C=C stretching (~1600, 1580, 1500, 1450 cm⁻¹) and aromatic C-H stretching (>3000 cm⁻¹).

-

-

Substitution at C4, C5, C6: Substituents on the "diol" portion of the ring can influence the conformation and, consequently, the vibrational modes.[6] For example, bulky substituents may lock the ring in a specific chair conformation, leading to sharpening or shifting of certain fingerprint region bands.

-

Exocyclic Functional Groups: If a substituent contains other functional groups (e.g., hydroxyl, carbonyl, nitro), their characteristic FT-IR absorptions will also be present in the spectrum. For instance, a hydroxyl group will introduce a broad O-H stretching band around 3600-3200 cm⁻¹.[7]

The key principle is that the FT-IR spectrum is a superposition of the vibrations of the 1,3-dioxane core and any attached functional groups. The process of interpretation involves identifying the core signature and then assigning the remaining bands to the substituents.

Experimental Protocols: A Self-Validating System for High-Quality Spectra

The trustworthiness of an FT-IR spectrum is entirely dependent on the quality of the sample preparation and data acquisition. The following protocols are designed to ensure reproducible and accurate results.

Protocol 1: Analysis of Liquid 1,3-Dioxane Compounds (Neat Film)

This method is suitable for pure, low-viscosity liquids and is the simplest preparation technique.

-

Materials: FT-IR spectrometer, clean potassium bromide (KBr) or sodium chloride (NaCl) salt plates, sample, and a lint-free tissue.

-

Plate Preparation: Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

-

Sample Application: Place a single small drop of the liquid sample onto the center of one salt plate.[8]

-

Film Formation: Place the second salt plate on top of the first and gently rotate it a quarter turn to create a thin, uniform liquid film between the plates. The film should appear translucent without air bubbles.[8]

-

Data Acquisition: Immediately place the "sandwiched" plates into the sample holder of the FT-IR spectrometer.

-

Spectral Collection: Collect a background spectrum of the empty beam path first. Then, collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., anhydrous methylene chloride or ethanol), then wipe dry with a lint-free tissue.[8]

Protocol 2: Analysis of Solid 1,3-Dioxane Compounds (KBr Pellet)

This is the standard method for obtaining high-quality spectra of solid samples.

-

Materials: FT-IR spectrometer, agate mortar and pestle, hydraulic press with pellet die, FT-IR grade potassium bromide (KBr) powder (previously dried in an oven), and the solid sample.

-

Grinding: Add approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder to the agate mortar.[9]

-

Mixing: Gently grind the mixture until it becomes a fine, homogeneous powder. The goal is to reduce the sample particle size to less than 2 microns to minimize light scattering (the Christiansen effect).[8]

-

Pellet Pressing: Transfer a portion of the mixture to the pellet die. Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear, transparent pellet.[9]

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the appropriate sample holder in the FT-IR spectrometer.

-

Spectral Collection: Collect the spectrum using the same parameters as for liquid samples (16-32 scans, 4 cm⁻¹ resolution).

-

Validation: A high-quality pellet will be transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination, and the resulting spectrum may have sloping baselines and broad, distorted peaks.

Protocol 3: Analysis using Attenuated Total Reflectance (ATR)

ATR-FTIR is a powerful technique for analyzing both liquids and solids with minimal sample preparation.

-

Materials: FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is crucial as it accounts for the absorbance of the crystal and the ambient atmosphere.

-

Sample Application:

-

Applying Pressure: For solid samples, use the ATR's pressure clamp to press the sample firmly against the crystal. This ensures good contact, which is essential for a strong signal.[9]

-

Data Acquisition: Collect the sample spectrum.

-

Cleaning: After analysis, retract the pressure clamp and thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Logical Workflow for Spectral Interpretation

A systematic approach is essential for accurately interpreting the FT-IR spectrum of a novel 1,3-dioxane-containing compound. The following workflow provides a logical pathway from raw data to structural confirmation.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Mass Spectrometry of 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone

Foreword: Charting the Structural Landscape of Complex Molecules

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive examination of the mass spectrometric behavior of 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone, a molecule possessing a unique combination of a propiophenone core, a biphenyl system, and a cyclic acetal. Our exploration is tailored for researchers, scientists, and drug development professionals, aiming to equip you with the foundational knowledge and practical protocols to confidently analyze this and structurally related compounds. We will delve into the predictable yet intricate fragmentation pathways under both electron ionization and electrospray ionization conditions, providing a robust framework for spectral interpretation and structural confirmation.

Molecular Architecture and its Mass Spectrometric Implications

The structure of this compound presents several key features that dictate its fragmentation behavior in a mass spectrometer. The propiophenone backbone offers characteristic cleavage points adjacent to the carbonyl group. The 4'-phenyl substituent introduces a biphenyl moiety, which can influence charge stabilization and fragmentation. Finally, the 1,3-dioxane ring, a cyclic acetal, has its own set of predictable fragmentation patterns. Understanding the interplay of these functional groups is crucial for a thorough interpretation of the mass spectrum.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule's structure.

Predicted Fragmentation Pathways under EI

The molecular ion ([M]•+) of this compound is expected to undergo a series of characteristic cleavages:

-

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.[1][2][3] Two primary alpha-cleavage pathways are anticipated:

-

Loss of the ethyl group: This would result in the formation of a stable acylium ion containing the phenyl and dioxane moieties.

-

Cleavage between the carbonyl carbon and the carbon bearing the dioxane and phenyl groups: This would lead to the formation of the benzoyl cation and a radical containing the dioxane and phenyl groups.

-

-

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a characteristic rearrangement.[3][4][5] In this molecule, a hydrogen atom from the alkyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the β-bond, resulting in the loss of a neutral alkene.

-

Cleavage of the 1,3-Dioxane Ring: Cyclic acetals can fragment through various pathways, often involving the loss of formaldehyde or other small neutral molecules.[6]

Hypothetical EI Mass Spectrum Data

The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound.

| Predicted Fragment Ion | m/z (Nominal Mass) | Proposed Fragmentation Pathway |

| [C₁₉H₂₀O₃]•+ (Molecular Ion) | 296 | Intact molecule with one electron removed |

| [C₁₇H₁₅O₃]+ | 267 | α-cleavage: Loss of C₂H₅• |

| [C₁₈H₁₇O₂]+ | 265 | Loss of OCH₂O from dioxane ring |

| [C₁₃H₉O]+ | 181 | Phenylbenzoyl cation |

| [C₇H₅O]+ | 105 | Benzoyl cation |

| [C₆H₅]+ | 77 | Phenyl cation |

Visualizing EI Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways under electron ionization.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach for Structural Interrogation

Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the source.[7][8] Structural information is then obtained by subjecting the precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Predicted Fragmentation Pathways under ESI-MS/MS

The protonated molecule, [M+H]⁺, is expected to fragment via pathways that are often initiated by the proton.

-

Protonation Site: The carbonyl oxygen is the most likely site of protonation due to its high basicity.

-

Fragmentation of the Protonated Molecule:

-

Loss of the 1,3-Dioxane Group: Cleavage of the bond connecting the dioxane ring to the propiophenone core is a likely fragmentation pathway.

-

Water Loss: Dehydration from the protonated molecule is a common fragmentation pathway for oxygen-containing compounds.

-

Cleavages within the Propiophenone Backbone: Similar to EI, cleavages adjacent to the carbonyl group can occur, although they may be less prominent than in EI.

-

Hypothetical ESI-MS/MS Product Ion Spectrum

The following table outlines the predicted product ions from the CID of the [M+H]⁺ precursor ion of this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragmentation Pathway |

| 297 | 209 | C₄H₈O₂ | Loss of the 1,3-dioxane moiety |

| 297 | 279 | H₂O | Dehydration |

| 297 | 181 | C₆H₅CH(OH)CH₂ | Cleavage of the propiophenone backbone |

| 297 | 105 | C₁₂H₁₆O₂ | Formation of the benzoyl cation |

Visualizing ESI-MS/MS Fragmentation

This diagram illustrates the predicted fragmentation of the protonated molecule in an ESI-MS/MS experiment.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, providing a clear path to acquiring high-quality mass spectrometric data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GC-MS is the preferred method for analyzing volatile and thermally stable compounds like the target molecule under electron ionization.

Experimental Workflow

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of high-purity ethyl acetate in a clean glass vial.

-

Vortex the solution for 30 seconds to ensure complete dissolution.

-

Transfer the solution to a 2 mL autosampler vial with a screw cap and septum.

-

-

GC-MS Instrument Parameters:

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform for routine analysis. |

| MS System | Agilent 5977B MSD or equivalent | High-performance single quadrupole MS for EI. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile organic compounds. |

| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic resolution. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose temperature program to ensure good separation and elution of the analyte. |

| Ion Source | Electron Ionization (EI) | Standard hard ionization for fragmentation and library matching. |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation patterns and library comparability. |

| Source Temperature | 230 °C | Optimizes ionization efficiency and minimizes thermal degradation. |

| Quadrupole Temp. | 150 °C | Maintains ion transmission and prevents contamination. |

| Scan Range | m/z 50-500 | Covers the expected molecular ion and fragment masses. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

LC-MS/MS is ideal for the analysis of less volatile or thermally labile compounds and provides high selectivity and sensitivity through tandem mass spectrometry.

Experimental Workflow

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

-

Dilute the stock solution to a working concentration of 10 µg/mL in a 1:1 (v/v) mixture of acetonitrile and water.

-

Filter the working solution through a 0.22 µm syringe filter to remove any particulates.

-

Transfer the filtered solution to an autosampler vial.

-

-

LC-MS/MS Instrument Parameters:

| Parameter | Setting | Rationale |

| LC System | Agilent 1290 Infinity II LC or equivalent | High-performance system for reproducible separations. |

| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent | Sensitive and robust platform for quantitative and qualitative MS/MS. |

| Column | ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent | A reversed-phase column providing excellent peak shape for a broad range of compounds. |

| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase promotes protonation in positive ESI mode. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Common organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min | A standard gradient for eluting compounds of moderate polarity. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Volume | 5 µL | Balances sensitivity with potential for on-column overloading. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization technique suitable for polar and moderately polar compounds. |

| Gas Temperature | 300 °C | Assists in desolvation of the ESI plume. |

| Gas Flow | 8 L/min | Nebulizing gas flow. |

| Nebulizer | 35 psi | Aids in the formation of fine droplets for efficient ionization. |

| Sheath Gas Temp. | 350 °C | Further aids in desolvation. |

| Sheath Gas Flow | 11 L/min | Coaxial gas to shape the ESI plume. |

| Capillary Voltage | 3500 V | Potential applied to the ESI needle. |

| Precursor Ion | m/z 297.1 ([M+H]⁺) | Isolation of the protonated molecule for MS/MS. |

| Collision Energy | 10-30 eV (optimization recommended) | Energy applied to induce fragmentation; should be optimized for the specific compound. |

| Product Ion Scan | m/z 50-300 | Scan range to detect the expected product ions. |

Conclusion: A Unified Approach to Structural Elucidation

The mass spectrometric analysis of this compound provides a compelling case study in the structural elucidation of multi-functionalized molecules. By leveraging the complementary nature of hard (EI) and soft (ESI) ionization techniques, a comprehensive structural picture can be assembled. The predictable fragmentation patterns of the propiophenone core and the 1,3-dioxane ring, when considered in concert, allow for confident identification and characterization. The detailed experimental protocols provided herein offer a robust starting point for the analysis of this and analogous compounds, empowering researchers to navigate the complexities of modern drug discovery and development with greater certainty.

References

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

-

Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

-

The Organic Chemistry Tutor. (2021). Mass Spectrometry. YouTube. [Link]

-

Lin, S. T., & Shie, R. H. (2008). Dissociative protonation and proton transfers: fragmentation of α, β-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 650–659. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Clark, J. (2023). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

-

Defense Technical Information Center. (1980). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

Re-Findit. (n.d.). LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). [Link]

-

OpenStax. (2023). 12.2 Interpreting Mass Spectra. [Link]

-

Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

PubMed. (2018). The investigation of substituent effects on the fragmentation pathways of pentacoordinated phenoxyspirophosphoranes by ESI-MSn. [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

Portland Press. (2020). A beginner's guide to mass spectrometry–based proteomics. [Link]

-

YouTube. (2015). Mass Spectrometry - Interpretation Made Easy!. [Link]

-

Inovine Journals. (n.d.). A Review on Mass Spectroscopy and Its Fragmentation Rules. [Link]

-

National Center for Biotechnology Information. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. [Link]

-

Khan Academy. (n.d.). Cyclic hemiacetals and hemiketals. [Link]

-

MDPI. (n.d.). Application of Liquid Chromatography–Mass Spectrometry-Based Untargeted Metabolomics to Reveal Metabolites Related to Antioxidant Activity in Buckwheat Honey. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

PubMed. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

-

PubMed. (2024). Development of a single mobile phase for LC-IM-MS-based discovery lipidomics and metabolic phenotyping: Application to methapyrilene hepatotoxicity in the rat. [Link]

-

YouTube. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. [Link]

-

ResearchGate. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. [Link]

-

PubMed. (n.d.). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. [Link]

-

ResearchGate. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

ResearchGate. (n.d.). Toward High-Throughput Analysis of Aroma Compounds Using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry: Screening of Key Food Odorants in Various Foods. [Link]

-

Systematic Reviews in Pharmacy. (n.d.). HTML. [Link]

-

YouTube. (2022). common fragmentation mechanisms in mass spectrometry. [Link]

-

University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

ResearchGate. (2025). GC-MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. [Link]

-

National Center for Biotechnology Information. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. whitman.edu [whitman.edu]

- 5. youtube.com [youtube.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

"reactivity of propiophenone derivatives"

An In-depth Technical Guide to the Reactivity of Propiophenone Derivatives

Foreword: Beyond the Scaffold

To the dedicated researcher, the propiophenone core (1-phenylpropan-1-one) is more than a simple aryl ketone. It is a versatile scaffold, a foundational building block upon which a vast array of pharmacologically active agents and advanced materials are constructed.[][2] Its reactivity is a delicate interplay between three distinct functional zones: the electrophilic carbonyl carbon, the acidic α-protons, and the aromatic ring. Understanding how to selectively manipulate these zones is paramount to unlocking the full synthetic potential of its derivatives.

This guide eschews a conventional textbook layout. Instead, it is structured to mirror the strategic thinking of a synthetic chemist. We will dissect the molecule's reactivity not as a series of disconnected reactions, but as a set of strategic opportunities. We will explore the causality behind experimental choices, providing not just protocols, but the rationale required to adapt and innovate.

The Propiophenone Core: A Triptych of Reactivity

Propiophenone's chemical behavior is governed by the electronic communication between its phenyl ring, carbonyl group, and ethyl chain. This creates three primary sites for chemical transformation, each with its own unique reactivity profile.

-

The Carbonyl Group: The polarized C=O bond is an electrophilic center, susceptible to attack by nucleophiles.

-

The α-Carbon: The protons on the methylene group adjacent to the carbonyl are acidic (pKa ≈ 19-20 in DMSO), allowing for the formation of a nucleophilic enolate.

-

The Aromatic Ring: The benzoyl group is a moderately deactivating, meta-directing substituent for electrophilic aromatic substitution (EAS).

Our exploration will be guided by these three domains, examining how substituents on the aromatic ring modulate the reactivity at each site.

Diagram 1.0: Reactivity Zones of Propiophenone This diagram illustrates the three principal sites of chemical reactivity on the propiophenone molecule.

Caption: The three key reactive zones of the propiophenone scaffold.

Reactions at the α-Carbon: The Power of the Enolate

The true synthetic versatility of propiophenone derivatives is often unlocked through the chemistry of the α-carbon. The acidity of the α-protons allows for the generation of an enolate, a potent carbon nucleophile.

The Mannich Reaction: Building β-Aminoketones

The Mannich reaction is a powerful three-component condensation that constructs β-amino-carbonyl compounds, known as Mannich bases.[3] These are invaluable intermediates in pharmaceutical synthesis, notably for creating alkaloids and other nitrogen-containing heterocycles.[4]

Causality and Control: The reaction's success hinges on the in-situ formation of an electrophilic iminium ion from an aldehyde (often formaldehyde) and a secondary amine.[4][5] The propiophenone, under acidic or basic conditions, forms an enol or enolate, which then attacks the iminium ion. The choice of an acid catalyst is crucial; it must be strong enough to promote enolization and iminium ion formation without causing unwanted side reactions like self-condensation.

Diagram 2.1: Mannich Reaction Workflow This diagram outlines the key stages of synthesizing a Mannich base from a propiophenone derivative.

Caption: A typical laboratory workflow for the synthesis of a propiophenone Mannich base.

Experimental Protocol: Synthesis of β-Dimethylaminopropiophenone Hydrochloride [6]

-

Apparatus Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Charging: To the flask, add propiophenone (0.1 mol), dimethylamine hydrochloride (0.12 mol), and paraformaldehyde (0.15 mol).

-

Solvent and Catalyst: Add 100 mL of absolute ethanol followed by 1 mL of concentrated hydrochloric acid. The acid catalyzes the depolymerization of paraformaldehyde and the formation of the Eschenmoser-like salt.

-

Reaction: Heat the mixture to a gentle reflux with continuous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature, then chill in an ice bath for 1 hour to maximize crystallization of the hydrochloride salt.

-

Isolation: Collect the crystalline product by vacuum filtration and wash the filter cake with 50 mL of cold acetone to remove unreacted starting material and impurities.

-

Purification: Recrystallize the crude product from a mixture of ethanol and acetone to yield pure β-dimethylaminopropiophenone hydrochloride.

-

Validation: Confirm product identity and purity using melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy. The self-validating nature of this protocol lies in the crystalline nature of the hydrochloride salt, which often precipitates in high purity directly from the reaction mixture.

Asymmetric Aldol Reactions

Creating chiral centers is a cornerstone of medicinal chemistry. Propiophenone derivatives are excellent substrates for catalytic asymmetric aldol reactions, yielding β-hydroxy ketones with high stereocontrol.[7]

Causality and Control: The challenge lies in controlling the facial selectivity of the enolate's attack on the aldehyde. This is achieved by using a chiral catalyst, often a metal complex with a chiral ligand (e.g., a Scandium-bipyridine complex), which coordinates to both the enolate and the aldehyde, creating a rigid, chiral transition state.[7] This conformationally restricted environment forces the nucleophilic attack to occur preferentially from one face, leading to an excess of one enantiomer.[3] The use of base-free conditions is a key innovation, as it prevents the retro-aldol reaction that would otherwise scramble the stereochemistry.[7]

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The benzoyl group (C₆H₅C=O) profoundly influences the reactivity of the aromatic ring. It acts as a deactivating group and a meta-director for electrophilic aromatic substitution.[8][9]

Causality and Control:

-

Deactivation: The carbonyl group withdraws electron density from the ring through both induction (via the electronegative oxygen) and resonance, making the ring less nucleophilic and thus slower to react with electrophiles compared to benzene.[9][10]

-

Meta-Direction: The resonance structures of the carbocation intermediate (the sigma complex) show that when the electrophile adds to the ortho or para positions, one of the resulting resonance forms is highly destabilized because the positive charge is placed adjacent to the positively polarized carbonyl carbon. Addition at the meta position avoids this unfavorable arrangement, making the meta pathway the lowest in energy.

Diagram 3.0: EAS Mechanism on Propiophenone This diagram illustrates why the benzoyl group directs incoming electrophiles to the meta position.

Caption: The meta-directing effect of the acyl group during electrophilic aromatic substitution.

Table 3.1: Influence of Ring Substituents on EAS Reactivity The reactivity of a propiophenone derivative in EAS is further modulated by any other substituents present on the ring.

| Substituent (R) | Classification | Effect on Rate | Directing Influence |

| -OCH₃, -OH | Activating | Increases | Ortho, Para |

| -CH₃, -Alkyl | Activating | Increases | Ortho, Para |

| -H | (Reference) | Baseline | N/A |

| -Cl, -Br, -I | Deactivating | Decreases | Ortho, Para |

| -NO₂, -CN, -SO₃H | Deactivating | Strongly Decreases | Meta |

This table provides a general guide; the final substitution pattern on a disubstituted ring depends on the interplay between the directing effects of both groups.

Photochemical Reactivity: Harnessing Light Energy

Aromatic ketones like propiophenone are excellent photosensitizers. Upon absorption of UV light, they are promoted to an excited triplet state, which exhibits diradical character and can engage in unique chemical reactions not accessible under thermal conditions.[11]

Norrish Type Reactions and Photoreduction

For propiophenone derivatives with γ-hydrogens on a substituent, the primary photochemical pathway is often a Norrish Type II reaction. This involves intramolecular hydrogen abstraction by the excited carbonyl oxygen to form a 1,4-biradical, which can then cleave or cyclize.[12][13]

In the presence of a hydrogen-donating solvent (like isopropanol) or other H-donors, intermolecular hydrogen abstraction can occur.[11] This photoreduction process reduces the carbonyl group to a hydroxyl group, often leading to pinacol coupling products.[11]

Causality and Control: The efficiency (quantum yield) of these photoreactions depends on the lifetime of the triplet state and the availability of abstractable hydrogen atoms. Electron-donating groups on the aromatic ring can sometimes decrease the efficiency by lowering the energy of the triplet state, while the choice of solvent is critical for intermolecular processes.

Propiophenones as Photoinitiators and Photocages

The ability to generate radicals upon irradiation makes propiophenone derivatives useful as photoinitiators for polymerization reactions. Furthermore, novel derivatives have been designed to act as photocages.[14] In this application, a molecule of interest (e.g., an aldehyde or ketone) is "caged" by reacting it with a propiophenone-based moiety. Irradiation with light triggers a photochemical reaction that releases the active molecule, allowing for precise spatial and temporal control over its availability.[14] Recently, α-(perfluoroalkylsulfonyl)propiophenones have been developed as reagents that, upon irradiation, release a perfluoroalkyl radical for metal-free aromatic perfluoroalkylation.[15]

Applications in Drug Development and Organic Synthesis

The reactivity patterns discussed above are not merely academic; they are the synthetic routes to a multitude of essential compounds.

-

Pharmaceuticals: Propiophenone is a key intermediate for synthesizing drugs like the appetite suppressant phenmetrazine, the analgesic propoxyphen, and the antidepressant bupropion.[2][16] Its derivatives exhibit a wide range of biological activities, including anti-arrhythmic, antidiabetic, and local anesthetic properties.[] For example, 4'-hydroxypropiophenone is a precursor to certain beta-blockers used to treat hypertension and cardiac conditions.[2]

-

Synthetic Intermediates: The ability to form C-C and C-N bonds via enolate chemistry makes propiophenone derivatives critical building blocks. They are used to synthesize ephedrine and related compounds, as well as complex aryl alkenes and phenylpropanoids.[][17]

Conclusion: A Platform for Innovation

The reactivity of propiophenone derivatives is a rich and multifaceted field. By understanding the electronic and steric factors that govern its behavior at the carbonyl group, the α-carbon, and the aromatic ring, researchers can design and execute precise synthetic strategies. From creating chiral centers with asymmetric catalysis to directing substitution patterns on the aromatic ring and initiating novel reactions with light, the propiophenone scaffold remains a powerful platform for innovation in medicinal chemistry, materials science, and beyond. The principles and protocols outlined in this guide provide a foundation for both mastering established transformations and developing the next generation of synthetic methodologies.

References

- Propiophenone derivatives and methods of preparation thereof.

- Propiophenone Impurities. BOC Sciences.

- Propiophenone. Wikipedia.

- PROPIOPHENONE. LookChem.

- Optimization of the synthesis of propiophenone 4.

- Production of propiophenone.

- Production of propiophenone.

- Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics.

- The reaction scheme in the reductive amination of propiophenone with...

- Organic Photochemistry. Chemistry LibreTexts.

- Reactions of various aldehydes with propiophenone metal enolate...

- PROPIOPHENONE. SDI.

- The application of 4′-Methylpropiophenone in organic reactions. ChemicalBook.

-

β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses. [Link]

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis of Unusual Amino Acids.

-

Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

- Asymmetric Synthesis.

-

Diversity with Light: Photoreaction Pathways and Products of Butyrophenone. Science and Education Publishing. [Link]

-

Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. [Link]

- Asymmetric synthesis of proline derivatives.

-

THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. ProQuest. [Link]

- Asymmetric Synthesis. University of York.

- Electrophilic Arom

-

Some Reactions of Mannich Bases Derived from α-Phenoxyacetophenone and α-Phenoxypropiophenone. The Journal of Organic Chemistry. [Link]

-

Substituent Effects on Reactivity. YouTube. [Link]

- Asymmetric synthesis. In Organic Chemistry.

- Diversity with Light: Photoreaction Pathways and Products of Butyrophenone.

-

18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. [Link]

- The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences.

-

Mannich reaction. Wikipedia. [Link]

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH National Center for Biotechnology Information. [Link]

-

14.3. Substituent Effects | Organic Chemistry II. Lumen Learning. [Link]

Sources

- 2. manavchem.com [manavchem.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 10. stpeters.co.in [stpeters.co.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sciepub.com [sciepub.com]

- 13. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone [pubs.sciepub.com]

- 14. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process | MDPI [mdpi.com]

- 15. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Propiophenone - Wikipedia [en.wikipedia.org]

- 17. sdichem.com [sdichem.com]

"literature review of 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone"

An In-depth Technical Guide to 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone: Synthesis, Potential Applications, and Scientific Context

Introduction: Unveiling a Molecule of Latent Potential

This compound is a specific organic molecule that, despite its well-defined structure, remains largely unexplored in dedicated scientific literature. Its chemical identity is confirmed in chemical supplier databases, which provide basic data such as its CAS number (898756-62-2), molecular formula (C19H20O3), and molecular weight (296.36)[1][2]. However, a deeper dive into its synthesis, properties, and potential applications requires a comprehensive review of its structural components: the propiophenone core, the appended phenyl group, and the 1,3-dioxane ring. This guide will provide researchers, scientists, and drug development professionals with a thorough understanding of this molecule by analyzing the literature of its close analogs. By examining the synthesis and biological activities of related phenylpropiophenones and 1,3-dioxane-containing compounds, we can construct a scientifically-grounded prospectus for this compound, highlighting its potential in medicinal chemistry and organic synthesis.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| This compound | C19H20O3 | 296.36 | 898756-62-2 | The subject of this review[1][2]. |

| 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone | C15H20O3 | 248.32 | 898787-08-1 | A close structural analog with an ethyl instead of a phenyl group[3]. |

| 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone | C14H18O4 | 250.3 | 121789-38-6 | An analog with a methoxy group, highlighting the potential for varied substitution[4]. |

| 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone | C13H15IO3 | 346.16 | 898785-52-9 | An iodinated analog, useful as a synthetic intermediate[5]. |

| 3-(1,3-Dioxan-2-yl)-3'-iodo-4'-methylpropiophenone | C14H17IO3 | 360.19 | 898757-13-6 | A further example of a functionalized propiophenone with the 1,3-dioxane moiety[6]. |

Synthesis and Chemical Reactivity

The 1,3-dioxane moiety is a cyclic acetal, typically formed to protect a carbonyl group or a 1,3-diol[7]. In the case of this compound, the 1,3-dioxane group serves as a protected form of an aldehyde. A plausible synthetic route would, therefore, involve the protection of a suitable aldehyde precursor, followed by a reaction to append the 4'-phenylpropiophenone backbone.

A likely precursor would be 3-formyl-4'-phenylpropiophenone. The synthesis would proceed by the acetalization of this aldehyde with 1,3-propanediol in the presence of an acid catalyst. The 1,3-dioxane ring is generally stable under basic, reductive, or oxidative conditions but is labile towards acids, which allows for its removal to deprotect the aldehyde when needed[7].

Alternatively, and more aligned with syntheses of similar structures, the 1,3-dioxane can be introduced early in the synthetic scheme. For instance, a synthetic strategy could involve the reaction of a protected aldehyde, such as 2-(2-bromoethyl)-1,3-dioxane, with a suitable nucleophile derived from 4-phenylacetophenone.

A general, hypothetical protocol for the synthesis of a related propiophenone, which can be adapted for the target molecule, is the reaction of an appropriate aldehyde with pentane-1,3,5-triol to form a substituted 1,3-dioxane[8]. This highlights a common strategy where the dioxane ring is formed from a triol, leading to further substitution possibilities.

Potential Applications in Drug Discovery

While this compound itself has not been biologically evaluated in published studies, the extensive research on its constituent pharmacophores provides a strong basis for predicting its potential therapeutic applications.

Neurological and Psychiatric Disorders

A significant body of research exists on 1,3-dioxane derivatives as ligands for sigma (σ) and NMDA receptors, which are implicated in a range of neurological and psychiatric conditions[8]. Specifically, derivatives of propiophenone have been synthesized and shown to interact with the σ1 receptor and the phencyclidine (PCP) binding site of the NMDA receptor[8].

-

Sigma-1 (σ1) Receptor Ligands: The σ1 receptor is involved in various cellular functions and is a target for treating neuropathic pain, depression, and neurodegenerative diseases[8]. Studies on aminobutyl-substituted 1,3-dioxanes derived from propiophenone have identified potent σ1 ligands[8]. The phenylpropiophenone scaffold of our target molecule suggests it could be a candidate for development as a σ1 receptor modulator.

-

NMDA Receptor Ligands: While the primary amines derived from propiophenone showed only moderate interaction with the PCP binding site of the NMDA receptor in one study, the potential for interaction exists and could be fine-tuned with structural modifications[8].

The structural similarity of this compound to these neurologically active compounds makes it a person of interest for screening in assays related to these receptors.

Oncology

Both the phenylpropiophenone core and the 1,3-dioxane moiety have been associated with anticancer activity.

-

Phenylpropiophenone Derivatives as Anticancer Agents: A study on a series of phenylpropiophenone derivatives revealed their potential as anticancer agents, with cytotoxic activities against various cancer cell lines including HeLa, PC-3, and MCF-7[9][10]. This suggests that the core structure of our target molecule is a valid starting point for the design of new anticancer drugs.

-

1,3-Dioxanes in Overcoming Multidrug Resistance: Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by the overexpression of P-glycoprotein (P-gp)[11][12]. Novel 1,3-dioxane derivatives have been synthesized and shown to be effective modulators of P-gp, reversing MDR in cancer cells[11][12]. The presence of the 1,3-dioxane ring in this compound suggests it could potentially contribute to overcoming MDR, either as a standalone agent or in combination with other chemotherapeutics.

The Role of the 1,3-Dioxane Moiety

The 1,3-dioxane ring is more than just a component of the molecular backbone; it serves several key functions in organic chemistry and medicinal chemistry.

-

Protecting Group: As previously mentioned, the primary role of the 1,3-dioxane in many synthetic pathways is to protect a carbonyl group from unwanted reactions[7]. This is a fundamental strategy in multi-step organic synthesis.

-

Stereochemical Influence: The rigid, chair-like conformation of the 1,3-dioxane ring can impart significant stereochemical control during synthesis. The orientation of substituents on the ring (axial vs. equatorial) can direct the approach of reagents, leading to the stereoselective formation of products[8].

-

Modulation of Physicochemical Properties: The inclusion of the 1,3-dioxane moiety alters the molecule's polarity, solubility, and lipophilicity. These properties are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The two ether linkages can also act as hydrogen bond acceptors, potentially influencing interactions with biological targets.

Future Research Directions

The analysis of related compounds strongly suggests that this compound is a molecule worthy of further investigation. Future research should be directed towards:

-

Synthesis and Characterization: The first step would be the development of a robust and efficient synthesis for the compound, followed by its full spectroscopic characterization (NMR, IR, Mass Spectrometry, and X-ray crystallography if possible) to confirm its structure and stereochemistry.

-

Biological Screening: The synthesized compound should be screened in a panel of biological assays, with a primary focus on:

-

Binding assays for σ1 and NMDA receptors.

-

Cytotoxicity assays against a range of cancer cell lines.

-

MDR reversal assays in P-gp overexpressing cells.

-

-

Structure-Activity Relationship (SAR) Studies: Should the initial screening yield promising results, a series of analogs should be synthesized to explore the SAR. This would involve modifying the substitution pattern on the phenyl ring and exploring different substituents on the propiophenone backbone.

Conclusion

While this compound has not yet been the subject of intensive research, this review of the available literature on its structural components and close analogs reveals a molecule of significant potential. Its phenylpropiophenone core is a known pharmacophore in oncology, while the 1,3-dioxane moiety is present in compounds with potent neurological activity and the ability to overcome multidrug resistance. The synthesis of this compound is feasible with established chemical methods. For researchers in drug discovery, this compound represents an attractive, unexplored starting point for the development of new therapeutics for cancer and neurological disorders. This guide provides a solid foundation and a compelling rationale for embarking on the scientific exploration of this promising molecule.

References

Sources

- 1. This compound | 898756-62-2 [chemicalbook.com]

- 2. This compound CAS#: 898756-62-2 [amp.chemicalbook.com]

- 3. 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone | C15H20O3 | CID 24727877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(1,3-dioxan-2-yl)-4'-methoxypropiophenone | #8519-2-3 | Rieke Metals Products & Services [riekemetals.com]

- 5. appchemical.com [appchemical.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

"discovery and history of substituted propiophenones"

An In-depth Technical Guide to the Discovery and History of Substituted Propiophenones

For Researchers, Scientists, and Drug Development Professionals

The propiophenone scaffold, characterized by a phenyl ring attached to a propanone group, is a cornerstone in medicinal chemistry and organic synthesis. Its derivatives, known as substituted propiophenones, are integral to a wide array of pharmaceuticals, agrochemicals, and natural products.[1] This guide provides a comprehensive exploration of the discovery and historical evolution of substituted propiophenones, tracing their journey from foundational synthetic methodologies to their role in the development of significant therapeutic agents. We will delve into the seminal synthetic reactions that enabled their creation, profile key members of this chemical class that have made it to market, and provide detailed experimental protocols and mechanistic insights to inform contemporary research and development.

The Propiophenone Core: A Foundation for Discovery

At its heart, the propiophenone molecule is a simple aryl ketone, specifically 1-phenylpropan-1-one.[2] Its true significance, however, lies in its capacity for substitution on both the aromatic ring and the aliphatic chain. This structural versatility has allowed chemists to modulate its physicochemical and pharmacological properties, leading to the discovery of compounds with a wide range of biological activities.

Substituted propiophenones are a class of compounds that have found widespread use, particularly in the pharmaceutical industry.[][4] Their derivatives have been developed as anti-arrhythmic, antidiabetic, and local anesthetic agents.[] Furthermore, they serve as crucial intermediates in the synthesis of more complex molecules.[1]

Caption: General chemical structure of a substituted propiophenone.

Foundational Syntheses: The Dawn of an Era

The history of substituted propiophenones is intrinsically linked to the development of robust methods for their synthesis. The parent compound, propiophenone, can be prepared through several routes, the most notable of which is the Friedel-Crafts acylation.[2]

The Friedel-Crafts Acylation: A Pillar of Propiophenone Synthesis

Developed in 1877 by Charles Friedel and James Crafts, this powerful reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] In the context of propiophenone synthesis, benzene is reacted with propanoyl chloride.[2][6]

The mechanism of the Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution.[7][8] The Lewis acid catalyst activates the acyl halide, leading to the formation of a highly electrophilic acylium ion.[5] This ion is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of the ring restores aromaticity and yields the final ketone product.[9] A key advantage of the Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further acylation of the ring.[10]

Caption: The mechanism of the Friedel-Crafts acylation.

Alternative Synthetic Routes

While the Friedel-Crafts reaction remains a cornerstone, other methods for synthesizing propiophenone have been developed. One commercial method involves the ketonization of benzoic acid and propionic acid over a calcium acetate and alumina catalyst at high temperatures (450–550 °C).[2] Another historical synthesis, discovered by Ludwig Claisen, involves the heating of α-methoxystyrene.[2] More modern approaches have also been explored, such as the oxidation of propylbenzene using reagents like tert-butyl hydroperoxide in the presence of iodine.[1]

Key Substituted Propiophenones in Drug Development

The true impact of propiophenone chemistry is most evident in the field of pharmacology. By introducing various substituents at different positions, researchers have developed a range of important therapeutic agents.

Bupropion: An Atypical Antidepressant

Bupropion, chemically known as (±)-2-(tert-butylamino)-3'-chloropropiophenone, is a prominent example of a medicinally significant substituted propiophenone.[11][12] It was invented in 1969 by Nariman Mehta at Burroughs Wellcome and was first approved for medical use in the United States in 1985.[11] Bupropion is classified as an aminoketone and belongs to the class of substituted cathinones.[11] It is widely prescribed for the treatment of major depressive disorder and as a smoking cessation aid.[13][14]

The synthesis of bupropion typically starts from m-chloropropiophenone.[15] This intermediate is first subjected to α-bromination, followed by a reaction with tert-butylamine to introduce the amino group.[15]

Diethylpropion: An Anorectic Agent